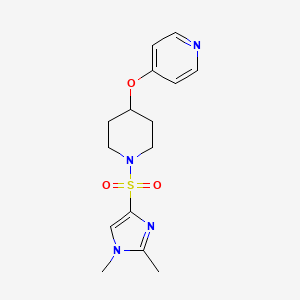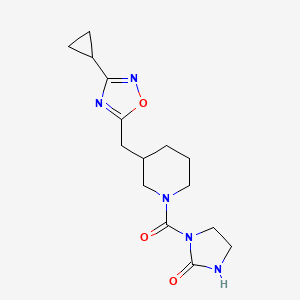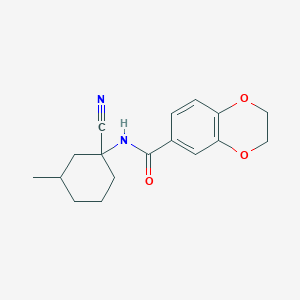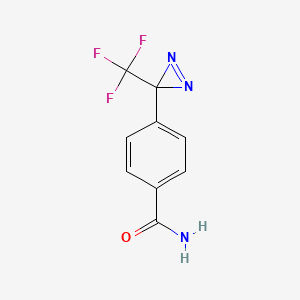![molecular formula C16H13ClN4O2S B2887704 8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-82-1](/img/structure/B2887704.png)
8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are often used in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a thiazole ring and a dipyridopyrimidine ring. The presence of chlorine suggests it might have interesting reactivity .Chemical Reactions Analysis
Thiazoles can undergo a variety of reactions, including nucleophilic substitution at the 2-position and electrophilic substitution at the 5-position .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable and can form hydrogen bonds, which could affect their solubility and reactivity .Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Applications
Research into similar compounds has shown promising anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, such as HCT-116 and MCF-7, demonstrating potential as anticancer agents Rahmouni et al., 2016. These studies highlight the interest in pyrimidine derivatives for developing new therapeutic agents.
Antimicrobial Activity
New pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine compounds, which share a structural similarity with the queried compound, have been synthesized from cyclo-condensation reactions and shown to possess antibacterial and antifungal activities El-Gazzar et al., 2008. This indicates the potential of such compounds in addressing microbial infections.
Synthesis and Structural Analysis
The synthesis and chemical structure analysis of related pyrimidine derivatives provide a foundation for further exploration of their scientific applications. Studies involving the synthesis of various heterocyclic compounds, including pyrimidinones and triazinones, demonstrate the chemical versatility and potential utility of these compounds in various scientific domains Abdel-rahman et al., 2002.
Potential as CNS Depressants
Compounds related to the queried chemical structure have been studied for their central nervous system (CNS) depressant activities. For instance, open azaphenothiazines, derived from reactions involving 2-amino-3-mercapto-6-methylpyridine and 4-chloropyrimidines, showed promising results as new CNS depressants Okafor et al., 1982. These findings suggest the potential for developing new drugs targeting the CNS.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c1-9-14(24-8-18-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-13(21)19-12/h2-3,6,8H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEZXLBLVRWKEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

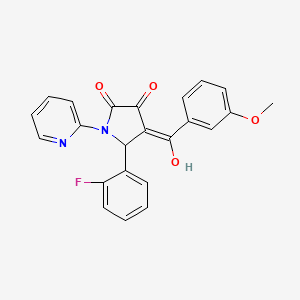
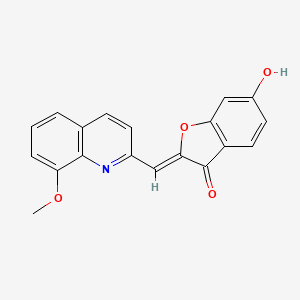
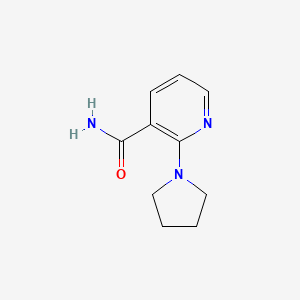
![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)
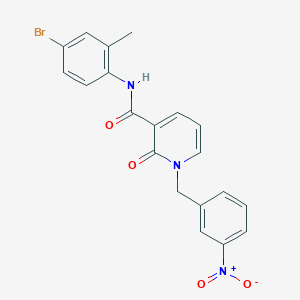
![5-bromo-N-[(2-chloropyridin-3-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B2887632.png)
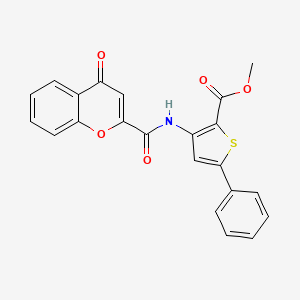
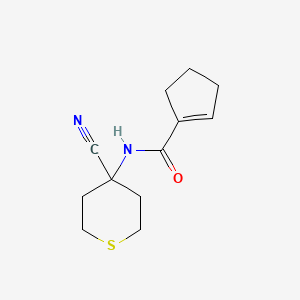
![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)
![1,7-bis(3-chlorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2887638.png)
